3-Phenylglutaric acid

Overview

Description

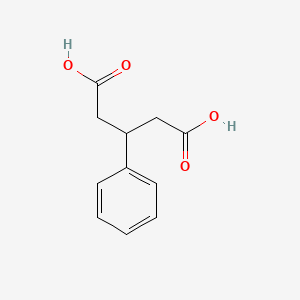

3-Phenylglutaric acid (CAS No. 4165-96-2, molecular formula C₁₁H₁₂O₄) is a dicarboxylic acid characterized by a five-carbon glutaric acid backbone substituted with a phenyl group at the third carbon position. This structural feature imparts unique physicochemical properties, making it a versatile scaffold in medicinal chemistry and materials science. Its applications span drug development, enzyme inhibition, and coordination polymer synthesis. Notably, it serves as a precursor to 84-B10, a mitochondrial-targeted drug candidate for treating acute kidney injury (AKI) and chronic kidney disease (CKD) . Additionally, this compound and its derivatives are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and cardiovascular diseases .

Preparation Methods

Classical Synthetic Routes

Synthesis from 2-Phenylglutaric Anhydride

One established approach involves the use of 2-phenylglutaric anhydride as a key intermediate. In a reported method, 2-phenylglutaric anhydride reacts with ammonium carbonate at elevated temperatures (~185 °C) to form 3-phenylpiperidine-2,6-dione, a close derivative of 3-phenylglutaric acid, which can be further processed into related compounds.

- Reaction conditions: Heating with ammonium carbonate, followed by crystallization from hexane and ethyl acetate.

- Applications: Intermediate for the synthesis of piperidine derivatives with antiviral activity.

This method, while useful for derivatives, indirectly relates to this compound preparation, highlighting the utility of 2-phenylglutaric anhydride as a precursor.

One-Pot Synthesis Method

A recent patent (CN118515637B, 2024) describes an efficient one-pot synthesis of 3-substituted glutaric acids, including this compound, which addresses limitations of multi-step syntheses such as complexity, low yield, and environmental concerns.

Reaction Scheme

- Step 1: Condensation of an aldehyde compound A (where R can be alkyl or aryl) with diethyl malonate in the presence of an inorganic base (e.g., Na2CO3, K2CO3) in an organic solvent under reflux at 80–120 °C.

- Step 2: Direct acid hydrolysis of the intermediate by adding a strong acid reagent and a weak acid reagent into the reaction mixture, followed by reflux to yield the 3-substituted glutaric acid.

This method reduces the need for intermediate isolation, shortens reaction time, improves yield, and minimizes environmental impact by avoiding toxic reagents.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| S1 | Compound A + diethyl malonate + inorganic base, reflux 80–120 °C | Condensation to form intermediate |

| S2 | Strong acid + weak acid, reflux | Hydrolysis to form this compound |

- Simplified operation by one-pot procedure.

- Higher overall yield.

- Environmentally friendly reagents.

- Reduced purification steps.

Functionalization and Derivative Preparation

This compound is often used as a precursor to synthesize derivatives with enhanced biological activities, such as amide-based soluble epoxide hydrolase inhibitors. These syntheses typically start from this compound and involve:

- Activation of the acid group.

- Coupling with amines to form amide derivatives.

- Purification and characterization by IR, Mass, and NMR spectroscopy.

Though these are derivative syntheses, the preparation of pure this compound is a prerequisite, often achieved by the above methods.

Summary Table of Preparation Methods

Research Findings and Analysis

- The one-pot method represents a significant advancement by combining condensation and hydrolysis in a single reaction vessel, reducing steps, cost, and environmental hazards compared to traditional multi-step syntheses.

- The use of inorganic carbonates as bases and mild acid conditions improves sustainability.

- The 2-phenylglutaric anhydride route is classical but less efficient for direct acid preparation.

- Functionalization of this compound into amide derivatives has been extensively researched for pharmaceutical applications, demonstrating the compound's versatility.

- The compound's role in nanoparticle surface modification highlights its broader utility beyond traditional organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylglutaric acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the compound into more oxidized forms.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Various substituents can replace the hydrogen atoms in the compound under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis .

Scientific Research Applications

Chemical Structure and Synthesis

3-PGA is a dicarboxylic acid characterized by a phenyl group attached to the third carbon of the glutaric acid backbone. It has the molecular formula C₉H₈O₄ and is soluble in organic solvents. The compound can be synthesized through various methods, including:

- Oxidation of Benzaldehyde : This method involves reacting benzaldehyde with sodium hydroxide, followed by acidification to yield 3-PGA.

- Enzymatic Procedures : Enzymatic desymmetrization of 3-phenylglutaric anhydrides has been explored to enhance stereoselectivity in subsequent reactions .

Organic Synthesis

3-PGA is widely used as an intermediate in organic synthesis. Its functional groups allow for the creation of various derivatives, making it valuable for:

- Drug Development : It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals. For example, derivatives of 3-PGA have been evaluated for their potential as inhibitors of soluble epoxide hydrolase (sEH), which is implicated in regulating blood pressure and inflammation.

- Catalysis : The compound is utilized as a catalyst in organic synthesis reactions and in producing specialized chemicals.

Biological Activities

Research indicates that 3-PGA exhibits several biological activities:

- Neuroprotective Effects : Studies have suggested potential neuroprotective properties, making it a candidate for further exploration in neuropharmacology.

- Metal Coordination Complexes : The ability of 3-PGA to form complexes with metal ions can influence enzymatic activities and metabolic pathways, which is crucial for understanding its biochemical interactions.

Medicinal Chemistry

The therapeutic potential of 3-PGA derivatives has been a significant focus:

- Inhibition of Soluble Epoxide Hydrolase : Novel amide derivatives have shown promising results as potent inhibitors of sEH, indicating potential applications in treating cardiovascular diseases and inflammatory conditions .

- Drug Synthesis : It has been involved in synthesizing compounds like paroxetine hydrochloride, a selective serotonin reuptake inhibitor, showcasing its utility in pharmacological applications .

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

Research conducted on amide derivatives of 3-PGA demonstrated their effectiveness as sEH inhibitors. The study highlighted that certain derivatives could significantly lower blood pressure in animal models, suggesting their potential for developing antihypertensive medications.

Case Study 2: Adsorption Applications

A study investigated the use of pitch-based adsorbents functionalized with 3-PGA for removing pharmaceutical contaminants from water. The results indicated that these adsorbents exhibited high adsorption capacities for various pollutants, showcasing the environmental applications of 3-PGA derivatives .

Mechanism of Action

The mechanism by which 3-Phenylglutaric acid exerts its effects involves its interaction with specific molecular targets. For instance, derivatives of this compound act as inhibitors of soluble epoxide hydrolase by binding to the enzyme and preventing its activity. This inhibition can lead to increased levels of epoxyeicosatrienoic acids, which have various physiological effects such as vasodilation and anti-inflammatory actions .

Comparison with Similar Compounds

Phenylmalonic Acid

- Structure : Phenylmalonic acid (C₉H₈O₄) features a three-carbon malonic acid backbone with a phenyl group at the central carbon.

- Activity: While structurally simpler than 3-phenylglutaric acid, phenylmalonic acid exhibits weaker sEH inhibition. For example, its derivatives show IC₅₀ values in the micromolar range, compared to nanomolar-range inhibitors derived from this compound .

- Applications : It is used in synthesizing silver coordination polymers with moderate antimicrobial activity (MIC: 11–23 nmol/mL against E. coli and S. aureus), though less potent than this compound-based polymers .

3,3-Dimethylglutaric Acid

- Structure : 3,3-Dimethylglutaric acid (C₇H₁₂O₄) contains two methyl groups at the third carbon, increasing hydrophobicity compared to this compound.

- Activity : The methyl groups hinder interactions with polar enzyme active sites, reducing sEH inhibition efficacy. However, this hydrophobicity enhances its utility in hydrophobic drug delivery systems.

- Applications : It forms coordination polymers with Ag(I) and PTA, displaying antimicrobial activity comparable to this compound derivatives but with different selectivity profiles .

Phenylsuccinic Acid

- Structure : Phenylsuccinic acid (C₁₀H₁₀O₄) has a four-carbon succinic acid backbone with a phenyl group at the second carbon.

- Activity : Its shorter carbon chain limits binding to sEH’s catalytic triads (Asp335, Tyr383, Trp466), resulting in weaker inhibition compared to this compound .

- Applications : Primarily used in chiral resolution and as a building block for biodegradable polymers.

Amide Derivatives of this compound

- Example: 84-B10 (5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]amino]-5-oxo-3-phenylpentanoic acid) is a derivative with enhanced mitochondrial targeting.

- Activity : 84-B10 inhibits ferroptosis in renal cells (IC₅₀ < 1 µM) and activates Lon protease 1 (LonP1), demonstrating superior therapeutic efficacy in CKD models compared to the parent compound .

- Pharmacokinetics : The PBPK model predicts 84-B10’s plasma half-life (t₁/₂) in humans as 8–12 hours, with favorable tissue distribution .

Data Tables

Table 1: Comparative Biochemical Activities

Table 2: Antimicrobial Activity of Coordination Polymers

| Compound | MIC (nmol/mL) | Microorganisms Tested | Reference |

|---|---|---|---|

| Ag-PTA-3-Phenylglutaric | 11–23 | E. coli, S. aureus | |

| Ag-PTA-Phenylmalonic | 15–30 | E. coli, P. aeruginosa |

Biological Activity

3-Phenylglutaric acid (C11H12O4) is a dicarboxylic acid that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Target Enzyme

The primary target of this compound is the soluble epoxide hydrolase (sEH) enzyme. Inhibition of this enzyme has significant implications for various physiological processes.

Mode of Action

This compound inhibits sEH activity, which leads to increased levels of epoxyeicosatrienoic acids (EETs). These compounds are known to play roles in vascular function and inflammation regulation, suggesting that this compound may have cardiovascular benefits .

Synthesis and Derivatives

The compound can be synthesized through the oxidation of benzaldehyde. Its derivatives, particularly 84-B10, have shown promise in therapeutic applications. For instance, 84-B10 has been identified as a potent activator of Lon protease 1 (LONP1), which may protect against acute kidney injury induced by cisplatin .

Case Studies

-

Cisplatin-Induced Nephrotoxicity

- A study demonstrated that the derivative 84-B10 alleviates cisplatin-induced acute kidney injury by inhibiting mitochondrial oxidative stress. The protective effects were linked to the compound's ability to antagonize ferroptosis, a form of regulated cell death associated with oxidative damage .

- Key Findings :

- Inhibition of mitochondrial reactive oxygen species (mtROS) production.

- Restoration of superoxide dismutases (SODs).

- Comparison with other agents like liproxstatin-1 showed similar therapeutic effects in preventing mitochondrial dysfunction.

- Therapeutic Potential Against Kidney Injury

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound derivatives suggest that modifications to enhance solubility could improve their therapeutic efficacy. For example, forming carboxylate salts may enhance their physicochemical properties, making them more suitable for clinical applications .

Comparative Analysis

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C11H12O4 | Inhibits sEH; potential cardiovascular benefits | Contains a phenyl group enhancing reactivity |

| Glutaric Acid | C5H8O4 | Basic dicarboxylic acid properties | Simpler structure without phenyl group |

| 3-Phenylpropionic Acid | C10H10O2 | Similar but with different carbon chain length | Phenyl group present |

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of 3-phenylglutaric acid for identification in experimental settings?

- Methodological Answer : this compound (CAS 4165-96-2; C₁₁H₁₂O₄, MW 208.21) is identified via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the phenyl group and two carboxylic acid moieties. Infrared (IR) spectroscopy detects characteristic C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500-3000 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) ensures purity .

Q. What synthetic routes are commonly used to prepare this compound in laboratory settings?

- Methodological Answer : A classic route involves the Michael addition of malonic acid derivatives to cinnamic acid analogs, as demonstrated in early 20th-century studies. For example, condensation of phenylacetyl chloride with diethyl malonate under basic conditions yields intermediates that are hydrolyzed and decarboxylated to produce this compound. Reaction optimization includes controlling stoichiometry and temperature (e.g., reflux in ethanol) to minimize side products .

Q. How does this compound interact with metal ions in solution, and what analytical techniques are used to study these interactions?

- Methodological Answer : Chelation studies utilize potentiometric titrations to determine stability constants with divalent cations (e.g., Fe³⁺, Cu²⁺). UV-Vis spectroscopy monitors ligand-to-metal charge transfer bands. X-ray crystallography confirms coordination geometry, revealing that this compound forms eight-membered chelate rings, which are less stable than five-membered analogs (e.g., iminodiacetic acid derivatives) .

Advanced Research Questions

Q. How can immobilized lipases be leveraged for enantioselective synthesis of this compound derivatives?

- Methodological Answer : Candida antarctica lipase B (CAL-B) immobilized on poly(methyl methacrylate-co-divinylbenzene) (Novozym 435) catalyzes asymmetric hydrolysis of dimethyl 3-phenylglutarate. The enantioselectivity (E-value) depends on the immobilization matrix: Lewatit VP OC 1600 enhances (R)-enantiomer preference, while silica-based supports favor (S)-forms. Reaction conditions (e.g., solvent polarity, temperature) are optimized using design of experiments (DoE) to maximize enantiomeric excess (ee >95%) .

Q. What factors influence the adsorption efficiency of this compound onto mineral surfaces, and how can these be modeled experimentally?

- Methodological Answer : Adsorption is studied using batch experiments with varying pH (2–10), ionic strength (0.01–1 M NaCl), and surface charge (e.g., hematite vs. alumina). Data fit to Langmuir/Freundlich isotherms reveals pH-dependent behavior: adsorption peaks near pH 4 (dianion form) and decreases as the molecule transitions to neutral species (pH <3). Surface complexation models (e.g., CD-MUSIC) incorporate carboxylate bridging between adjacent surface sites .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) analyze electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model interactions with enzymes (e.g., CAL-B) to identify binding pockets and transition states. These methods guide rational design of derivatives with enhanced catalytic activity or selectivity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Meta-analyses quantify heterogeneity (I² statistic) across studies to identify confounding variables (e.g., purity, solvent effects). Systematic reviews follow PRISMA guidelines to exclude low-quality data (e.g., unreplicated assays). Experimental validation includes dose-response curves (IC₅₀ comparisons) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm bioactivity .

Q. Methodological Notes

- Data Interpretation : Use Higgins’ I² to assess heterogeneity in meta-analyses; values >50% indicate significant variability requiring subgroup analysis .

- Experimental Reproducibility : Document immobilization protocols (e.g., CAL-B support matrix) and adsorption conditions (pH, ionic strength) in supplementary materials to enable replication .

- Ethical Reporting : Disclose conflicts of interest (e.g., enzyme supplier partnerships) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name |

3-phenylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)6-9(7-11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOKZOYSUCSPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194466 | |

| Record name | 3-Phenylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-96-2 | |

| Record name | 3-Phenylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenylglutaric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSG2NF7Z5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.